Antithermin

Descripción general

Descripción

It is produced by the liver and consists of 464 amino acids . Antithermin is essential for maintaining the balance between coagulation and anticoagulation in the body, preventing excessive clot formation and ensuring smooth blood flow.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Antithermin is primarily synthesized in the liver. The gene encoding this compound, SERPINC1, is located on chromosome 1 . The synthesis involves the translation of mRNA into a single-chain protein, which undergoes post-translational modifications, including glycosylation and the formation of disulfide bonds .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the protein from human plasma. This process includes several steps such as fractionation, chromatography, and filtration to ensure the purity and activity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Antithermin undergoes several types of reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Breaks disulfide bonds, leading to the formation of free thiol groups.

Substitution: Glycosylation, where oligosaccharides are added to specific asparagine residues.

Common Reagents and Conditions

Oxidation: Performed under oxidative conditions using reagents like hydrogen peroxide.

Reduction: Achieved using reducing agents such as dithiothreitol (DTT).

Substitution: Glycosylation occurs in the endoplasmic reticulum and Golgi apparatus during protein synthesis.

Major Products Formed

The major products formed from these reactions include the active glycosylated form of this compound and its various isoforms, such as α-antithrombin and β-antithrombin .

Aplicaciones Científicas De Investigación

Antithermin has a wide range of applications in scientific research, including:

Chemistry: Used as a model protein to study glycosylation and protein folding.

Biology: Investigated for its role in coagulation and anticoagulation pathways.

Industry: Employed in the production of anticoagulant drugs and in diagnostic assays for coagulation disorders.

Mecanismo De Acción

Antithermin exerts its effects by inhibiting serine proteases involved in the coagulation cascade, including thrombin (factor IIa) and factor Xa . It forms a covalent complex with these enzymes, rendering them inactive and preventing the formation of fibrin clots . The interaction with heparin significantly enhances its inhibitory activity .

Comparación Con Compuestos Similares

Similar Compounds

Low Molecular Weight Heparin (LMWH): Similar to heparin but with a lower molecular weight, providing more predictable pharmacokinetics and a lower risk of bleeding.

Fondaparinux: A synthetic pentasaccharide that selectively inhibits factor Xa by binding to this compound.

Uniqueness of this compound

This compound is unique due to its dual role in coagulation and inflammation. It not only inhibits coagulation factors but also modulates inflammatory responses by interacting with cell surface receptors and glycosaminoglycans . Additionally, its glycosylation patterns and isoforms contribute to its diverse functional properties .

Actividad Biológica

Antithermin, a compound of interest in the field of biochemistry and pharmacology, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is classified as a serine protease inhibitor, specifically belonging to the serpin family. This class of proteins plays crucial roles in regulating various biological processes, including coagulation, inflammation, and immune responses. The primary function of this compound is to inhibit serine proteases, which are enzymes that play significant roles in blood coagulation and inflammatory pathways.

This compound exhibits several biological activities through various mechanisms:

- Inhibition of Coagulation : this compound binds to activated coagulation factors such as thrombin and factor Xa, leading to a reduction in thrombus formation. This property is vital in conditions where excessive coagulation poses a risk, such as thrombosis.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting the activation of immune cells. Studies indicate that this compound reduces the expression of interleukins (IL-6, TNF-α) and tissue factor, which are critical mediators in inflammatory responses .

- Cellular Interactions : this compound interacts with glycosaminoglycans on cell surfaces, influencing cellular signaling pathways that regulate inflammation and immune responses. This interaction can lead to the modulation of leukocyte adhesion and migration .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Case Study on Inflammation : A study involving animal models showed that administration of this compound significantly reduced lung edema and tissue factor expression following chemically induced lung injury. This effect was attributed to its ability to inhibit fibrin deposition in pulmonary tissues .

- Clinical Trials : Clinical trials assessing the efficacy of this compound in patients with thromboembolic diseases have reported promising results. Participants receiving this compound exhibited lower rates of thrombus formation compared to control groups .

- Bioassay-Guided Studies : Recent bioassays have identified antioxidative and anti-inflammatory activities associated with this compound. These studies utilized high-performance thin-layer chromatography (HPTLC) for bioautography to screen for compounds with significant biological activity .

Data Table: Biological Activities of this compound

Propiedades

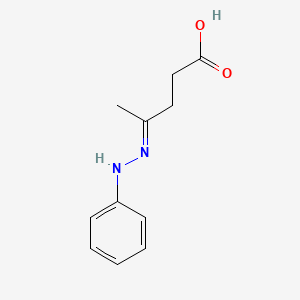

IUPAC Name |

(4E)-4-(phenylhydrazinylidene)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIUZPWRIZWXRB-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-60-3 | |

| Record name | Levulinic acid phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVULINIC ACID PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR7P8D8CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.